1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one
Description
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3 |
InChI Key |
YHGWUIAPYKRNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-6-(difluoromethoxy)benzene. This intermediate is then subjected to bromination and subsequent reactions to introduce the propanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods are crucial in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethoxy and bromopropanone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one, with CAS number 1803866-64-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, properties, and biological activities, supported by relevant research findings.
The molecular formula of this compound is C10H10BrF2NO2, and it has a molecular weight of 294.09 g/mol. The predicted boiling point is approximately 345.8 °C, and the density is estimated at 1.559 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF2NO2 |
| Molecular Weight | 294.09 g/mol |
| Boiling Point | 345.8 °C (predicted) |
| Density | 1.559 g/cm³ (predicted) |
| pKa | -0.84 (predicted) |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the amino group and the bromopropanone moiety. These functional groups may interact with various biological targets, influencing enzymatic pathways and receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity through binding interactions facilitated by the amino group.
- Covalent Bonding : The bromine atom can participate in nucleophilic substitution reactions, potentially leading to covalent modifications of target proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of bromopropanones showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research indicated that similar compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of halogen atoms like bromine enhances the bioactivity due to increased lipophilicity, allowing better membrane penetration.
- Anti-inflammatory Effects : Some studies have suggested that brominated compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). Modifications at the phenyl ring or variations in halogen substitutions have been shown to affect biological potency significantly.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
